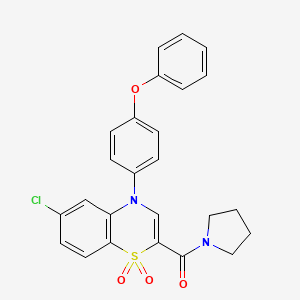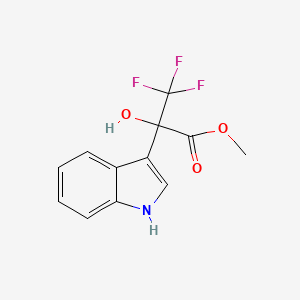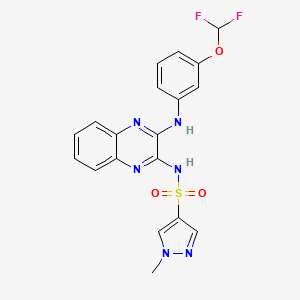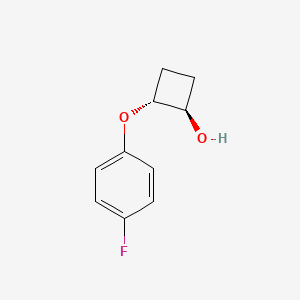
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is a compound that contains a triazole moiety . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole analogs can be achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
Triazoles can be divided into three groups depending on the position of substituent at nitrogen atom . NH-triazoles are thermodynamically stable tautomers . They exist in equilibrium in solutions and have very close values of Gibbs energy . The ratio of tautomeric forms can be determined by spectral methods .Chemical Reactions Analysis
Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described .Physical And Chemical Properties Analysis
Triazoles demonstrate amphoteric properties and can behave as a weak base or a weak acid similar to phenol . 2-Methyltriazole shows a much weaker basicity in comparison with 1-methyl-1,2,3-triazole .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles are privileged heterocyclic structures in drug discovery. Their high chemical stability, aromatic character, and hydrogen bonding ability contribute to their popularity. In the case of our compound, researchers have explored its potential as a scaffold for novel drugs. For instance, anticonvulsant drugs like Rufinamide , broad-spectrum cephalosporin antibiotics such as Cefatrizine , and anticancer agents like Carboxyamidotriazole contain a 1,2,3-triazole core .
Click Chemistry and Bioconjugation
The 1,2,3-triazole motif is a cornerstone of click chemistry—a powerful tool for bioconjugation and drug development. Researchers use copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to efficiently link biomolecules. Our compound’s triazole moiety could serve as a versatile connector in such reactions, enabling the creation of bioactive conjugates .
Supramolecular Chemistry and Materials Science
Supramolecular chemistry exploits non-covalent interactions to create functional assemblies. The 1,2,3-triazole’s ability to form hydrogen bonds and π-π stacking interactions makes it valuable in designing supramolecular architectures. Researchers have used triazole-containing compounds to construct host-guest systems, molecular sensors, and functional materials .
Fluorescent Imaging and Chemical Biology
Fluorescent probes play a crucial role in visualizing biological processes. Triazole-based fluorophores exhibit excellent photophysical properties. By incorporating our compound into fluorescent dyes, scientists can track cellular events, study protein interactions, and visualize specific targets in living systems .
Polymer Chemistry and Materials Engineering
1,2,3-Triazoles find applications in polymer science. Researchers have synthesized triazole-containing polymers with tailored properties, such as solubility, thermal stability, and mechanical strength. These polymers serve as drug carriers, coatings, and materials for tissue engineering .
Antimicrobial and Anticancer Activities
While specific data on our compound’s antimicrobial and anticancer effects are scarce, derivatives of 1,2,3-triazoles have demonstrated diverse biological activities. These include antibacterial, antifungal, antiviral, and antitumor properties. Further exploration of our compound’s biological effects could reveal novel therapeutic applications .
Mechanism of Action
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Safety and Hazards
While specific safety and hazard information for “N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide” is not available, it’s important to note that triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index .
properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-7-4-10-21-14)18-13(11-19-16-8-9-17-19)12-5-2-1-3-6-12/h1-10,13H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBZHKJBJMCWQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

![[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2474892.png)
![4-[2-(2-Fluorophenoxy)ethyl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B2474893.png)

![(Z)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2474895.png)
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2474896.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2474897.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2474898.png)
